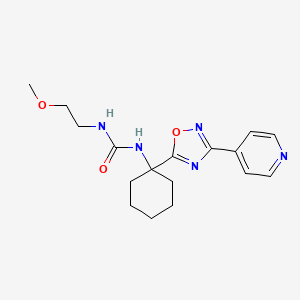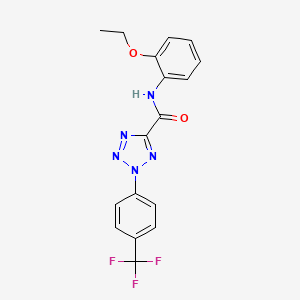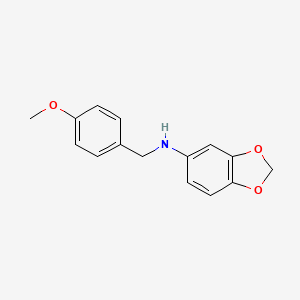![molecular formula C22H16N4O4S B2617569 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-17-2](/img/no-structure.png)
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized through various methods, including a [4 + 2]-cycloaddition reaction. One study detailed the synthesis of a related compound, a pyrrolo[2,3-d]pyrimidine derivative, through a low-temperature reaction involving specific intermediates like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione (Adams et al., 2005).
Characterization and Computational Analysis : Another study focused on the synthesis and solid-state fluorescence properties of novel compounds related to thieno[3,2-d]pyrimidine, offering insights into their chemical and physical properties (Yokota et al., 2012).
Biological and Pharmacological Applications
Antitumor Activity : Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. These compounds were synthesized and evaluated for their effectiveness against various cancer cell lines, revealing potent anticancer properties (Hafez & El-Gazzar, 2017).
Antibacterial Properties : Studies have also been conducted on substituted thieno[3,2-d]pyrimidines for their antibacterial properties. These compounds showed considerable activity against multiple microorganisms, indicating their potential as antibacterial agents (More et al., 2013).
Analgesic Properties : The synthesis of pyrazole-containing thieno[3,2-d]pyrimidine scaffolds has been explored for potential analgesic properties. Some of the synthesized compounds showed significant analgesic effects, comparable to reference medicines (Khalifa et al., 2019).
Chemical Properties and Reactions
Chemical Reactions : The compound has been part of studies focusing on various chemical reactions, including its interactions with other chemical entities and the formation of new derivatives with distinct properties (Sarıpınar et al., 2006).
Intramolecular Interactions : A specific study examined the intramolecular interactions in a derivative of thieno[3,2-d]pyrimidine, highlighting the structural and electronic features that preclude certain photochemical reactions (Krayushkin et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone is then reacted with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base such as potassium carbonate or sodium hydroxide in refluxing ethanol to yield the final product." ] } | |
Número CAS |
1251580-17-2 |
Nombre del producto |
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Fórmula molecular |
C22H16N4O4S |
Peso molecular |
432.45 |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Clave InChI |
XLRFYLHKXDMMLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2617488.png)
![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)

![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)






![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)